
caesalpinin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caesalpinin C is a tetracyclic diterpenoid isolated from the seed kernels of Caesalpinia crista that has been found to exhibit antimalarial activity. It has a role as a metabolite and an antimalarial. It is an acetate ester, a cyclic ether, a tertiary alcohol and a tetracyclic diterpenoid.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Actions
- Caesalpinin M2 , a compound related to caesalpinin C, shows promise as a selective glucocorticoid receptor modulator with anti-inflammatory potential. In vitro and in vivo studies demonstrate its ability to inhibit proinflammatory cytokines and attenuate colitis in mice without causing side effects typical of dexamethasone treatment (Xiang et al., 2018).
Therapeutic Potential in PCOS
- Caesalpinia bonduc seeds, containing active compounds like caesalpinin, exhibit anti-diabetic, anti-hyperlipidemic, anti-cancer, anti-pyretic, and anti-oxidant properties. These properties, particularly its anti-androgenic and anti-estrogenic potential, may be beneficial in regulating hyperandrogenism in Poly Cystic Ovary Syndrome (PCOS) (Kandasamy & Balasundaram, 2021).
Inhibitory Activities on PDE and NF-κB Expression
- New cassane-type diterpenoids, including compounds related to caesalpinin C, isolated from Caesalpinia bonduc have shown inhibitory effects on phosphodiesterase and nuclear factor-kappa B (NF-κB) expression, suggesting their potential as anti-inflammatory agents (Liu et al., 2020).
Cytotoxic Constituents for Cancer Treatment
- The seeds of Caesalpinia sappan contain cassane-type diterpenoids with cytotoxic activity against various cancer cells, indicating their potential use in cancer treatment. These compounds include phanginins, which show effective inhibition against certain cancer cell lines (Tran et al., 2015).
Antimalarial Activity
- Cassane- and norcassane-type diterpenes from Caesalpinia crista exhibit significant inhibitory effects on Plasmodium falciparum growth in vitro, suggesting their potential as antimalarial agents (Linn et al., 2005).
Phytochemical Screening and Antioxidant Activity
- Caesalpinia bonduc has been studied for its phytochemical components and antioxidant activity. Different parts of the plant exhibit varying levels of total flavonoid and phenolic content, with leaf extracts showing the highest antioxidant activity, relevant for various health applications (Sembiring et al., 2017).
Cardiovascular Effects
- The aqueous extract from Caesalpinia ferrea stem barks has shown cardiovascular effects in rats, including hypotension and tachycardia, mediated by ATP-sensitive potassium channels. These findings indicate its potential in treating cardiovascular disorders (Menezes et al., 2007).
Antibacterial Studies
- Extracts from Caesalpinia bonducella seeds demonstrate antibacterial activities, particularly against strains like Proteus mirabilis and Pseudomonas aeruginosa, highlighting their potential as natural antibacterial agents (Navanit, 2017).
Propiedades
Nombre del producto |
caesalpinin C |
|---|---|
Fórmula molecular |
C24H32O6 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
[(1S,3R,4aR,6aR,11aS,11bS)-1-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-7-methylidene-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-3-yl] acetate |
InChI |
InChI=1S/C24H32O6/c1-13-16-7-9-24(27)22(4,5)20(29-14(2)25)12-21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10,16,18,20-21,27H,1,7,9,11-12H2,2-6H3/t16-,18-,20+,21-,23-,24+/m0/s1 |
Clave InChI |
MYVHVFGKOZGBLW-RAMHWAOYSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C[C@H](C([C@]2([C@]1([C@H]3CC4=C(C=CO4)C(=C)[C@@H]3CC2)C)O)(C)C)OC(=O)C |
SMILES canónico |
CC(=O)OC1CC(C2(C3CC4=C(C=CO4)C(=C)C3CCC2(C1(C)C)O)C)OC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



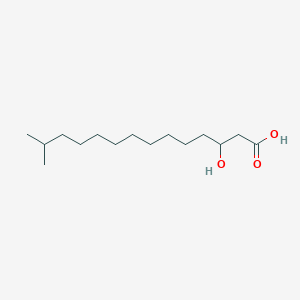
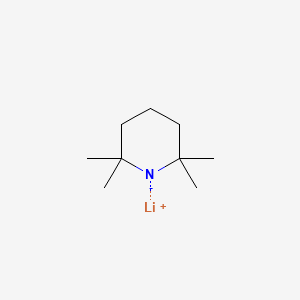
![[(2S)-2-benzamido-3-methylbutyl] (2S,3R)-2-benzamido-3-methylpentanoate](/img/structure/B1251423.png)

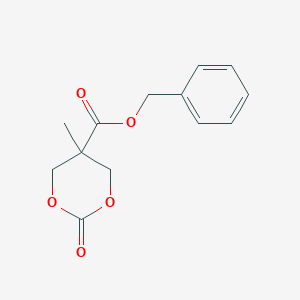
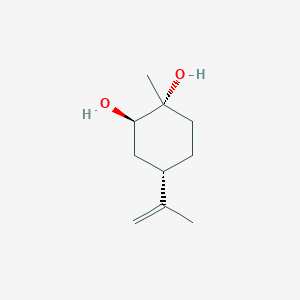
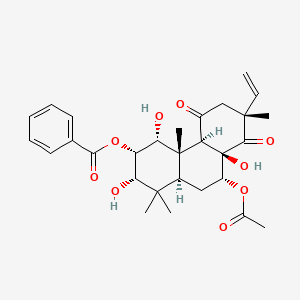
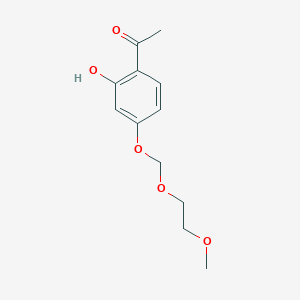
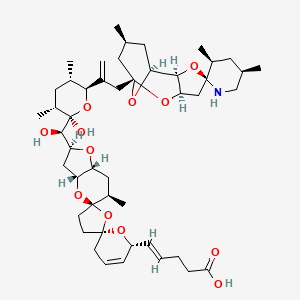
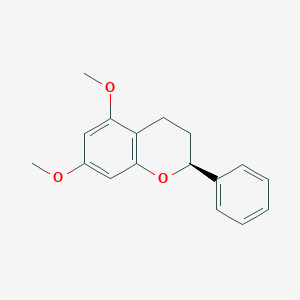
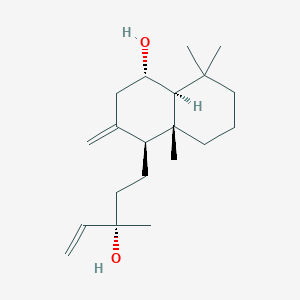

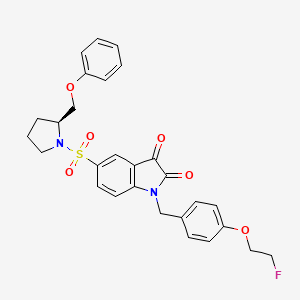
![[(1R)-2-[(1R,2S,4aS,4bS,8aS,10aS)-2-formyl-4b,8,8,10a-tetramethyl-2,3,4,4a,5,6,7,8a,9,10-decahydro-1H-phenanthren-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1251441.png)